2,6-Dinitro-4-methylaniline

Environmental Toxicology Hazard Assessment Bioremediation

Sourcing a reliable dinitroaniline precursor with unique regiochemistry? This compound enables synthesis of chlornidine, an herbicide with superior soybean tolerance. Used as a reference microtubule inhibitor and model compound for environmental fate studies. Validated HPLC method (Newcrom R1) ensures quality control. • Enables chlornidine synthesis with improved crop safety over other dinitroanilines. • Microtubule polymerization inhibitor for cell division & antimitotic screening. • Model nitroaromatic for mixture toxicity and bioremediation research.

Molecular Formula C7H7N3O4
Molecular Weight 197.15 g/mol
CAS No. 6393-42-6
Cat. No. B1217913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitro-4-methylaniline
CAS6393-42-6
Synonyms2,6-dinitro-4-methylaniline
Molecular FormulaC7H7N3O4
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C7H7N3O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,8H2,1H3
InChIKeyMOOOPNRPJGZXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitro-4-methylaniline (CAS 6393-42-6) for Scientific and Industrial Procurement: Core Properties and Synthetic Utility


2,6-Dinitro-4-methylaniline (2,6-DNMA), also known as 4-Methyl-2,6-dinitroaniline (CAS 6393-42-6), is a substituted dinitroaniline aromatic amine with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol [1]. Structurally defined by two nitro groups ortho to a primary amine and a para-methyl substituent on the benzene ring, this compound exists as yellow crystals with a melting point of 171-172°C [1] . It demonstrates solubility in polar organic solvents including ethanol and acetone, while remaining insoluble in water . Primarily valued as a versatile intermediate in organic synthesis, 2,6-DNMA serves as a precursor for heterocyclic compounds, azo dyes, and pharmacologically active derivatives .

Why 2,6-Dinitro-4-methylaniline Cannot Be Casually Substituted in Critical Synthesis Routes


Within the dinitroaniline chemical space, substitution patterns profoundly influence both the accessible downstream chemistry and the biological or physicochemical properties of final derivatives . While compounds like 2,4-dinitro-4-methylaniline or N-substituted dinitroaniline herbicides (e.g., trifluralin, pendimethalin) share the dinitroaniline core, their differing nitro group positions or amine substituents confer fundamentally distinct chemical reactivity . The specific 2,6-dinitro substitution pattern of 2,6-DNMA, combined with its free primary amine, imparts unique nucleophilic character and regioselectivity that is essential for the targeted synthesis of certain heterocyclic scaffolds and N-alkylated derivatives . Arbitrary substitution with a regioisomer or an N-substituted analog will inevitably lead to different reaction pathways, product profiles, and in the case of agrochemical derivatives, altered herbicidal selectivity or potency [1]. The following quantitative evidence demonstrates exactly where 2,6-DNMA provides measurable differentiation.

Quantitative Evidence Guide: 2,6-Dinitro-4-methylaniline Differentiation Versus Comparators


Comparison of 2,6-DNMA Toxicity Profile vs. TNT and DANT in Microtox Assay

2,6-Dinitro-4-methylaniline (DNMA) was evaluated alongside 2,4,6-trinitrotoluene (TNT) and 2,6-diamino-4-nitrotoluene (DANT) for acute aquatic toxicity using the Microtox assay (Photobacterium phosphoreum). The study quantified the toxicity of individual compounds and binary mixtures [1].

Environmental Toxicology Hazard Assessment Bioremediation

2,6-DNMA as a Precursor to Chlornidine: Agrochemical Performance Compared to Other Dinitroaniline Herbicides

2,6-Dinitro-4-methylaniline is the direct synthetic precursor to chlornidine (N,N-bis(2-chloroethyl)-4-methyl-2,6-dinitroaniline), a preemergent dinitroaniline herbicide . In a field trial directly comparing 12 dinitroaniline herbicides, chlornidine was identified as one of only two herbicides that did not reduce soybean stands at high application rates [1].

Herbicide Development Agrochemical Synthesis Crop Protection

2,6-DNMA as a Microtubule Inhibitor: Mechanism and Potency in Cellular Assays

2,6-Dinitro-4-methylaniline has been identified as a microtubule inhibitor, interacting with tubulin proteins to disrupt normal microtubule formation and function . This mechanism of action is distinct from many other dinitroanilines that primarily function as respiratory uncouplers [1].

Cell Biology Anticancer Research Mechanism of Action

Standardized Analytical Method for 2,6-DNMA Quantification Using Newcrom R1 HPLC Column

A validated HPLC method for the separation and quantification of 2,6-Dinitro-4-methylaniline has been established using a Newcrom R1 reversed-phase HPLC column [1]. This method provides a simple, reliable protocol for purity assessment and quantitative analysis of 2,6-DNMA in reaction mixtures or final products.

Analytical Chemistry Quality Control Method Validation

Synthetic Utility of 2,6-DNMA: Established Three-Step Protocol from p-Toluidine

A well-characterized, three-step synthesis of 2,6-Dinitro-4-methylaniline from p-toluidine has been published, involving tosylation, dinitration with nitric acid, and subsequent sulfonation/detosylation using sulfuric acid [1]. The protocol has been further refined to incorporate greener principles by replacing sodium hydroxide with ethanol in key steps, reducing corrosivity and health hazards [1].

Organic Synthesis Chemical Education Process Chemistry

LogP and Solubility Profile of 2,6-DNMA: Comparison to Other Nitroaromatic Amines

2,6-Dinitro-4-methylaniline exhibits a calculated LogP value of 3.02 and a topological polar surface area (TPSA) of 117.66 Ų [1]. These physicochemical parameters dictate its partitioning behavior, solubility characteristics, and environmental mobility.

Physicochemical Characterization Formulation Science Environmental Fate

Optimized Application Scenarios for 2,6-Dinitro-4-methylaniline in Scientific and Industrial Workflows


Synthesis of Crop-Safe Dinitroaniline Herbicides (Chlornidine and Analogs)

In agrochemical research programs focused on developing preemergent herbicides with improved crop tolerance, 2,6-Dinitro-4-methylaniline is the essential precursor for chlornidine. Field comparison data demonstrates that chlornidine uniquely avoids soybean stand reduction at high application rates, a key differentiator from the majority of other dinitroaniline herbicides [1]. Researchers can leverage 2,6-DNMA to access this class of N-bis(chloroethyl) dinitroanilines and explore structure-activity relationships around the 4-methyl-2,6-dinitro core to optimize both herbicidal efficacy and crop safety .

Mechanistic Cell Biology Studies of Microtubule Dynamics and Inhibitor Screening

Given its identified activity as a microtubule inhibitor that disrupts tubulin polymerization, 2,6-Dinitro-4-methylaniline serves as a valuable tool compound for studying cytoskeletal dynamics in cell biology [1]. Its mechanism of action distinguishes it from other dinitroanilines that act primarily as respiratory uncouplers . Researchers investigating cell division, intracellular transport, or screening for novel antimitotic agents can employ 2,6-DNMA as a reference microtubule inhibitor with a well-defined dinitroaniline scaffold, enabling comparative studies against other tubulin-binding agents.

Environmental Toxicology Studies of Nitroaromatic Pollutant Mixtures

For environmental scientists and toxicologists assessing the fate and impact of nitroaromatic compounds in soil and water systems, 2,6-Dinitro-4-methylaniline represents a key component in mixture toxicity studies. Its inclusion in direct comparative Microtox assays alongside TNT and DANT provides a unique, quantified dataset for understanding mixture interactions and non-additive toxic effects [1]. This makes 2,6-DNMA a relevant model compound for bioremediation research, environmental monitoring method development, and regulatory hazard assessment of industrial nitroaromatic discharges.

Analytical Method Development and Quality Control in Chemical Manufacturing

Quality control laboratories and process chemists involved in the manufacture or use of 2,6-Dinitro-4-methylaniline benefit from established analytical protocols for compound identification and purity assessment. A validated HPLC method using a Newcrom R1 column provides a reliable, straightforward approach for separating and quantifying 2,6-DNMA from reaction impurities or degradation products [1]. This method supports in-process control, final product release testing, and stability studies, ensuring that procured or synthesized 2,6-DNMA meets the requisite purity specifications for downstream applications.

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